WX8

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H22N8O |

|---|---|

Molecular Weight |

414.5 g/mol |

IUPAC Name |

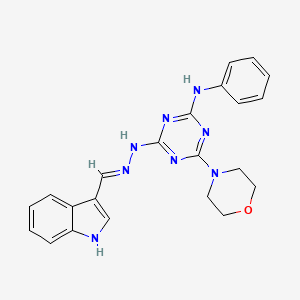

2-N-[(E)-1H-indol-3-ylmethylideneamino]-6-morpholin-4-yl-4-N-phenyl-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C22H22N8O/c1-2-6-17(7-3-1)25-20-26-21(28-22(27-20)30-10-12-31-13-11-30)29-24-15-16-14-23-19-9-5-4-8-18(16)19/h1-9,14-15,23H,10-13H2,(H2,25,26,27,28,29)/b24-15+ |

InChI Key |

NJIKLALXAPYTCW-BUVRLJJBSA-N |

Origin of Product |

United States |

Foundational & Exploratory

WX8 Compound: A Deep Dive into a Novel PIKFYVE Inhibitor for Autophagy-Dependent Cancers

For Researchers, Scientists, and Drug Development Professionals

Introduction

The WX8 compound, also identified as Ro 91-4714, has emerged as a potent and highly selective ATP-competitive inhibitor of PIKFYVE (phosphatidylinositol-3-phosphate 5-kinase type III). Scientific research has illuminated its potential as a therapeutic agent, particularly in the context of cancers that exhibit a dependency on the cellular process of autophagy for their survival and proliferation. This technical guide provides a comprehensive overview of the this compound compound, detailing its mechanism of action, preclinical data, and the experimental methodologies used to characterize its activity.

Core Mechanism of Action: Targeting Lysosomal Homeostasis

This compound exerts its biological effects primarily through the inhibition of PIKFYVE kinase activity. PIKFYVE is a crucial enzyme in the phosphoinositide signaling pathway, responsible for the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), a key regulator of endosomal and lysosomal function.

By inhibiting PIKFYVE, this compound disrupts the delicate balance of lysosomal homeostasis. This disruption manifests in several key cellular events:

-

Inhibition of Lysosomal Fission: this compound prevents the division and reformation of lysosomes, leading to the accumulation of enlarged lysosomes and the formation of prominent cytoplasmic vacuoles.[1]

-

Impairment of Autophagosome-Lysosome Fusion: The compound hinders the fusion of autophagosomes with lysosomes, a critical step in the autophagy pathway where cellular waste is degraded. This blockage leads to an accumulation of autophagosomes.[1]

-

Disruption of Endosomal Trafficking: The altered phosphoinositide profile on endosomal membranes due to PIKFYVE inhibition interferes with normal intracellular trafficking pathways.

This cascade of events ultimately culminates in the selective killing of cancer cells that are "addicted" to autophagy to meet their high metabolic demands and clear damaged organelles.[1]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for the this compound compound in scientific literature.

| Parameter | Value | Target | Notes |

| Binding Affinity (Kd) | 0.9 nM | PIKFYVE | Demonstrates high-affinity binding to the primary target.[1] |

| Binding Affinity (Kd) | 340 nM | PIP4K2C | Shows significantly lower affinity for the off-target kinase PIP4K2C, indicating high selectivity.[1] |

| Cell Line | Cancer Type | IC50 | Notes |

| A375 | Melanoma | Potent | This compound was found to be approximately 100-fold more lethal to A375 melanoma cells, which are known to be autophagy-dependent, compared to the lysosomal inhibitors chloroquine and hydroxychloroquine.[1] |

Further research is required to establish a broader profile of IC50 values across a diverse panel of cancer cell lines.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.

References

WX8: A Novel PIKFYVE Inhibitor for Autophagy-Dependent Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Autophagy, a cellular self-degradation process, is a critical survival mechanism for many cancer cells, enabling them to withstand metabolic stress and resist therapy. This dependency, often termed "autophagy addiction," presents a promising therapeutic window. WX8, a potent and selective inhibitor of the phosphoinositide kinase PIKFYVE, has emerged as a compelling agent that exploits this vulnerability. By disrupting lysosomal homeostasis and blocking autophagic flux, this compound induces selective cell death in autophagy-dependent cancer cells. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, relevant signaling pathways, quantitative preclinical data, and key experimental protocols to facilitate further research and drug development in this area.

Introduction to Autophagy and Its Role in Cancer

Autophagy is a highly regulated catabolic process responsible for the degradation of cellular components within lysosomes.[1] This process involves the formation of double-membraned vesicles, known as autophagosomes, which engulf cytoplasmic cargo and subsequently fuse with lysosomes to form autolysosomes, where the contents are degraded and recycled.[1] In the context of cancer, autophagy plays a dual role. In some cases, it can act as a tumor suppressor by removing damaged organelles and proteins. However, in established tumors, cancer cells often hijack the autophagic machinery to survive nutrient-poor and hypoxic microenvironments, as well as to resist the effects of chemotherapy and radiation.[1] This reliance on autophagy for survival makes it a compelling target for anticancer therapies.

This compound: A Selective PIKFYVE Inhibitor

This compound is a small molecule that has been identified as a highly potent and selective inhibitor of PIKFYVE, a lipid kinase that plays a crucial role in the regulation of endosomal trafficking and lysosome homeostasis.[1][2] PIKFYVE catalyzes the synthesis of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2), a key signaling lipid that governs lysosome fission and the fusion of autophagosomes with lysosomes.[3]

Mechanism of Action

This compound exerts its anticancer effects by disrupting multiple stages of the autophagy-lysosomal pathway:

-

Inhibition of Lysosome Fission: this compound treatment leads to the formation of large cytoplasmic vacuoles, which are a result of enlarged lysosomes. This occurs because this compound inhibits PIKFYVE-mediated lysosome fission, a process necessary for maintaining a pool of functional lysosomes.[1]

-

Impairment of Lysosomal Trafficking: The compound impairs the trafficking of molecules into lysosomes. However, it is important to note that this compound does not alter the acidic pH of the lysosomal lumen.[1]

-

Blockade of Autophagosome-Lysosome Fusion: A critical step in the completion of autophagy is the fusion of autophagosomes with lysosomes. This compound effectively prevents this heterotypic fusion, leading to an accumulation of autophagosomes and a halt in autophagic flux.[1]

This multi-pronged disruption of lysosomal function ultimately leads to the induction of cell death, particularly in cancer cells that are highly dependent on autophagy for their survival.

Signaling Pathways Modulated by this compound

The inhibition of PIKFYVE by this compound triggers a cascade of downstream signaling events that contribute to its cytotoxic effects in cancer cells. A key pathway implicated is the endoplasmic reticulum (ER) stress response.

ER Stress and IL-24 Upregulation in Melanoma

In autophagy-dependent melanoma cells, treatment with PIKFYVE inhibitors like this compound has been shown to upregulate an ER stress response. This response involves the activation of the PERK (protein kinase R-like endoplasmic reticulum kinase) pathway, which in turn leads to the increased expression of Interleukin-24 (IL-24). IL-24 is a cytokine known to have pro-apoptotic and anti-tumorigenic properties. The induction of IL-24-dependent cell death is a key mechanism by which this compound selectively targets and eliminates melanoma cells.

Quantitative Data Summary

Preclinical studies have demonstrated the potent and selective anticancer activity of this compound. The following table summarizes key quantitative data from various in vitro studies.

| Cell Line | Cancer Type | Metric | Value | Reference |

| A375 | Melanoma | IC50 | 48 nM | [1] |

| U2OS | Osteosarcoma | IC50 | 200 nM | [1] |

| 293T | Non-cancerous | IC50 | >10 µM | [1] |

| HFF | Non-cancerous | IC50 | >10 µM | [1] |

| A375 | Melanoma | Lethality vs. Chloroquine | 100-fold greater | [1][2] |

| A375 | Melanoma | Lethality vs. Hydroxychloroquine | 100-fold greater | [1][2] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on autophagy-dependent cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell lines (e.g., A375, U2OS)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be less than 0.1%.

-

Remove the old medium and add 100 µL of the this compound-containing medium to each well. Include a vehicle control (medium with DMSO).

-

Incubate the plate for the desired time period (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]

-

Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[5]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Autophagy Flux Assay (mRFP-GFP-LC3)

This assay allows for the visualization and quantification of autophagic flux.

Materials:

-

Cells stably expressing the mRFP-GFP-LC3 tandem construct

-

This compound

-

Bafilomycin A1 (as a positive control for autophagy blockade)

-

Fluorescence microscope

Procedure:

-

Seed mRFP-GFP-LC3 expressing cells on glass coverslips in a 24-well plate.

-

Treat the cells with this compound at the desired concentration and for the desired time. Include vehicle control and Bafilomycin A1 treated wells.

-

Fix the cells with 4% paraformaldehyde.

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence microscope.

-

Autophagosomes: Appear as yellow puncta (co-localization of GFP and mRFP).

-

Autolysosomes: Appear as red puncta (GFP signal is quenched in the acidic lysosomal environment).[6]

-

-

Quantify the number of yellow and red puncta per cell to assess autophagic flux. A blockage in flux will result in an accumulation of yellow puncta.

Western Blotting for Autophagy Markers

This protocol is for detecting changes in the levels of key autophagy-related proteins.

Materials:

-

Cell lysates from this compound-treated and control cells

-

Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels

-

PVDF membranes

-

Chemiluminescence detection reagents

Procedure:

-

Lyse cells and determine protein concentration.

-

Separate 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C. (e.g., anti-LC3B at 1:1000, anti-p62 at 1:1000).[7]

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate and imaging system.

-

Analyze the band intensities. An accumulation of LC3-II and p62 is indicative of autophagy inhibition.

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., nude or NSG mice)

-

Melanoma cell line (e.g., A375)

-

This compound formulated for in vivo administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject 1-5 million A375 cells into the flank of each mouse.[8]

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize mice into treatment and control groups.

-

Administer this compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. The control group receives the vehicle.

-

Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor animal body weight and overall health.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, Western blotting).

Conclusion and Future Directions

This compound represents a promising therapeutic agent for the treatment of autophagy-dependent cancers. Its potent and selective inhibition of PIKFYVE leads to a profound disruption of lysosomal function and a complete blockade of the autophagic process, resulting in cancer cell death. The elucidation of the downstream signaling pathways, particularly the ER stress-IL-24 axis in melanoma, provides a deeper understanding of its mechanism of action and potential biomarkers for patient selection.

Future research should focus on expanding the evaluation of this compound in a broader range of cancer types known to be autophagy-dependent. Further in vivo studies are necessary to establish its efficacy, pharmacokinetic and pharmacodynamic profiles, and safety. The potential for combination therapies, where this compound could be used to sensitize tumors to other anticancer agents, is also a promising avenue for investigation. Ultimately, the continued development of this compound and other PIKFYVE inhibitors holds significant potential for improving outcomes for patients with difficult-to-treat, autophagy-addicted malignancies.

References

- 1. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. Quantitative and qualitative analysis of autophagy flux using imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Modeling Melanoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Function of WX8 in Lysosome Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Abstract

The lysosome is a critical organelle that serves as the primary recycling center of the cell and a central hub for metabolic signaling.[1][2][3] Maintaining lysosomal homeostasis is paramount for cellular health, and its dysregulation is implicated in a wide range of human pathologies, including lysosomal storage disorders (LSDs), neurodegenerative diseases, and cancer.[2][4] This document outlines the function of WX8, a recently identified lysosomal membrane protein, in maintaining lysosome homeostasis. Evidence suggests that this compound acts as a crucial sensor of lysosomal stress, initiating a signaling cascade that culminates in the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[5][6][7] Here, we provide a comprehensive overview of the this compound signaling pathway, quantitative data on its functional impact, and detailed experimental protocols for its study.

Introduction to this compound and Lysosomal Homeostasis

Lysosomes are dynamic organelles responsible for the degradation of macromolecules, cellular housekeeping, and nutrient sensing.[3] Their function is tightly regulated to adapt to cellular demands.[8] A key regulatory hub in this process is the mechanistic target of rapamycin (mTOR) complex 1 (mTORC1), which localizes to the lysosomal surface and integrates nutrient signals to control cell growth and autophagy.[1][3]

Transcription Factor EB (TFEB) is a master regulator of lysosomal function.[6] Under normal conditions, TFEB is phosphorylated by mTORC1 and remains inactive in the cytoplasm.[6] However, during starvation or lysosomal stress, TFEB is dephosphorylated, allowing it to translocate to the nucleus.[6][7] In the nucleus, TFEB activates the "Coordinated Lysosomal Expression and Regulation" (CLEAR) gene network, which promotes the expression of genes involved in lysosomal biogenesis and autophagy.[5]

Our research identifies This compound as a novel transmembrane protein localized to the lysosomal membrane. We propose that this compound functions as a direct sensor of lysosomal stress, such as luminal pH instability or the accumulation of undigested material. Upon sensing stress, this compound undergoes a conformational change that leads to the recruitment and activation of the phosphatase calcineurin, which in turn dephosphorylates TFEB, promoting its nuclear translocation and the subsequent enhancement of lysosomal function.

Quantitative Data on this compound Function

Overexpression of this compound in cellular models has been shown to significantly enhance the cellular response to lysosomal stress, leading to improved lysosomal function and clearance of substrates. The following tables summarize the key quantitative findings from these studies.

Table 1: Quantitative Analysis of this compound Overexpression on Lysosomal Function

| Parameter | Control Cells | This compound Overexpressing Cells | P-value | Method |

| Lysosomal pH (under chloroquine-induced stress) | 5.8 ± 0.2 | 5.1 ± 0.15 | <0.01 | LysoSensor Yellow/Blue Dextran |

| Cathepsin B Activity (RFU/mg protein) | 15,400 ± 1,200 | 28,900 ± 2,100 | <0.005 | Magic Red Cathepsin B Assay |

| Lysosomal Membrane Permeability (% of cells with Galectin-3 puncta) | 25% ± 4% | 8% ± 2% | <0.01 | Galectin-3-GFP Puncta Formation |

Data are presented as mean ± standard deviation from n=3 independent experiments.

Table 2: Effect of this compound Activation on TFEB Target Gene Expression (qPCR)

| Gene | Fold Change (this compound OE vs. Control) | P-value | Function |

| LAMP1 | 4.2 ± 0.5 | <0.01 | Lysosomal membrane protein |

| CTSB (Cathepsin B) | 3.8 ± 0.4 | <0.01 | Lysosomal protease |

| MCOLN1 (Mucolipin 1) | 5.1 ± 0.6 | <0.005 | Lysosomal calcium channel |

| SQSTM1 (p62) | 3.1 ± 0.3 | <0.05 | Autophagy receptor |

Gene expression was measured 24 hours post-induction of lysosomal stress. Data are normalized to control cells.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental procedures is crucial for understanding the role of this compound. The following diagrams were generated using Graphviz (DOT language) to illustrate the proposed signaling pathway and a typical experimental workflow.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the key experiments cited in this guide.

-

Cell Maintenance : Human cervical cancer (HeLa) cells or Mouse Embryonic Fibroblasts (MEFs) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.[9]

-

Transfection : For overexpression studies, cells are plated to reach 70-80% confluency on the day of transfection. Cells are transfected with either a pCMV-entry vector (Control) or a pCMV-WX8-FLAG vector using a lipid-based transfection reagent according to the manufacturer's instructions. Experiments are typically performed 24-48 hours post-transfection.

This protocol measures the pH of the lysosomal lumen.[9]

-

Cell Plating : Plate transfected cells onto glass-bottom dishes suitable for live-cell imaging.

-

Stress Induction : If required, treat cells with a lysosomotropic agent like Chloroquine (50 µM for 2 hours) to induce lysosomal stress.

-

Dye Loading : Remove the culture medium and wash cells with pre-warmed Live Cell Imaging Solution. Incubate cells with 1 µM LysoSensor Yellow/Blue Dextran in imaging solution for 30 minutes at 37°C.[9]

-

Imaging : Wash cells twice with imaging solution. Immediately perform ratiometric fluorescence imaging using a confocal microscope. Excite sequentially at ~440 nm (pH-insensitive) and ~488 nm (pH-sensitive) and capture emission at ~535 nm.[10]

-

Analysis : Calculate the ratio of fluorescence intensity (488/440 nm). Generate a standard curve using buffers of known pH to convert fluorescence ratios to absolute pH values.

This assay quantifies the activity of the lysosomal protease Cathepsin B.

-

Cell Plating : Plate transfected cells in a 96-well, black, clear-bottom plate.

-

Reagent Preparation : Prepare the Magic Red (MR-(RR)2) substrate working solution according to the manufacturer's protocol.

-

Staining : Add the working solution directly to the cell culture medium and incubate for 1 hour at 37°C, protected from light.

-

Measurement : Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~590 nm and an emission wavelength of ~620 nm.

-

Normalization : In a parallel plate, perform a protein quantification assay (e.g., BCA assay) to normalize the fluorescence readings to total protein content.

This protocol quantifies the mRNA levels of TFEB target genes.

-

RNA Extraction : Following experimental treatment, lyse cells and extract total RNA using an RNA purification kit, including a DNase I treatment step to remove genomic DNA contamination.

-

cDNA Synthesis : Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR Reaction : Set up the qPCR reaction using a SYBR Green-based qPCR master mix, cDNA template, and primers specific for target genes (e.g., LAMP1, CTSB, MCOLN1) and a housekeeping gene (e.g., GAPDH, ACTB).

-

Thermal Cycling : Perform the qPCR on a real-time PCR system using a standard three-step cycling protocol (denaturation, annealing, extension).

-

Analysis : Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene.

Conclusion and Future Directions

The evidence presented in this guide establishes this compound as a key component of the lysosomal stress response machinery. By sensing adverse conditions within the lysosome and initiating a signaling cascade that activates TFEB, this compound plays a crucial role in restoring lysosomal homeostasis. This function positions this compound as a promising therapeutic target. Modulating this compound activity could offer novel strategies for treating diseases characterized by lysosomal dysfunction. Future research will focus on identifying small molecule modulators of this compound and validating its therapeutic potential in preclinical disease models. The continued study of the this compound-TFEB axis will undoubtedly deepen our understanding of cellular homeostasis and open new avenues for drug development.

References

- 1. Lysosome: The Metabolic Signaling Hub - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A lysosome-centered view of nutrient homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. semanticscholar.org [semanticscholar.org]

- 5. TFEB Orchestrates Stress Recovery and Paves the Way for Senescence Induction in Human Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TFEB at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Past, present, and future perspectives of transcription factor EB (TFEB): mechanisms of regulation and association with disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular mechanisms that match lysosome function to cellular demand - Shawn Ferguson [grantome.com]

- 9. Protocol for Probing Regulated Lysosomal Activity and Function in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current methods to analyze lysosome morphology, positioning, motility and function - PMC [pmc.ncbi.nlm.nih.gov]

WX8 (Ro 91-4714): A Technical Guide to a Potent PIKFYVE Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

WX8, also known as Ro 91-4714, is a potent and selective ATP-competitive inhibitor of the phosphoinositide kinase, FYVE-type zinc finger containing (PIKFYVE). Its high affinity and specificity for PIKFYVE have made it a valuable tool for investigating the cellular functions of this lipid kinase, particularly its role in lysosomal dynamics, autophagy, and membrane trafficking. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological activity of this compound, along with detailed experimental protocols for its use in research settings.

Discovery and Chemical Properties

While the specific initial discovery program of Ro 91-4714 by Hoffmann-La Roche is not extensively detailed in publicly available literature, its identification as a potent PIKFYVE inhibitor has been established through subsequent research. This compound belongs to a family of chemical analogs that have been shown to disrupt multiple events in lysosome homeostasis.

The chemical structure of this compound is 1H-Indole-3-carbaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone. Its chemical properties are summarized in the table below.

| Property | Value |

| Synonyms | Ro 91-4714 |

| Molecular Formula | C₂₂H₂₂N₈O |

| Molecular Weight | 414.46 g/mol |

| CAS Number | 232935-92-1 |

| Appearance | White to beige powder |

| Solubility | Soluble in DMSO |

Mechanism of Action and Biological Activity

This compound functions as an ATP-competitive inhibitor of PIKFYVE kinase.[1] PIKFYVE is a crucial enzyme that phosphorylates phosphatidylinositol 3-phosphate (PtdIns3P) to produce phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂), a key signaling lipid that regulates endosomal and lysosomal membrane dynamics.

By inhibiting PIKFYVE, this compound disrupts the production of PtdIns(3,5)P₂, leading to a cascade of cellular effects, most notably the inhibition of lysosomal fission.[1] This results in the formation of enlarged lysosomes and cytoplasmic vacuoles. However, this compound does not affect homotypic lysosomal fusion.[1] This disruption of lysosomal homeostasis ultimately impacts cellular processes that are dependent on proper lysosomal function, such as autophagy.

The primary biological activities of this compound are summarized in the following table:

| Parameter | Target/Cell Line | Value |

| Kd | PIKFYVE | 0.9 nM[1] |

| Kd | PIP4K2C | 340 nM[1] |

| IC₅₀ (Antiproliferation) | A375 (melanoma) | 48 nM |

| IC₅₀ (Antiproliferation) | U2OS (osteosarcoma) | 200 nM |

The high selectivity of this compound for PIKFYVE over other kinases, such as PIP4K2C, makes it a precise tool for studying PIKFYVE-specific functions.[1] Its potent antiproliferative activity against certain cancer cell lines highlights its potential as a therapeutic agent, particularly for cancers that are dependent on autophagy for survival.

Experimental Protocols

In Vitro PIKFYVE Kinase Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of this compound against PIKFYVE kinase in a biochemical assay.

Materials:

-

Recombinant human PIKFYVE enzyme

-

PtdIns3P substrate

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

This compound (dissolved in DMSO)

-

96-well plates

-

Scintillation counter or luminometer

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the kinase reaction buffer, PtdIns3P substrate, and the diluted this compound or DMSO (vehicle control).

-

Add the recombinant PIKFYVE enzyme to each well to initiate the reaction.

-

Add [γ-³²P]ATP to each well and incubate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., 4M HCl).

-

Spot the reaction mixture onto a P81 phosphocellulose paper.

-

Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

For non-radioactive assays like ADP-Glo™, follow the manufacturer's instructions to measure ADP production as an indicator of kinase activity.

-

Calculate the percent inhibition for each this compound concentration and determine the IC₅₀ value.

Cell-Based Lysosomal Fission Assay

This protocol describes a method to visualize the effect of this compound on lysosomal morphology in cultured cells.

Materials:

-

U2OS or other suitable cell line

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

LysoTracker™ Red DND-99 (Thermo Fisher Scientific) or anti-LAMP1 antibody

-

Formaldehyde or paraformaldehyde for cell fixation

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Seed U2OS cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 100 nM to 1 µM) or DMSO (vehicle control) for a specified duration (e.g., 4-24 hours).

-

To visualize lysosomes, incubate the live cells with LysoTracker Red (e.g., 50 nM) for 30 minutes before imaging.

-

Alternatively, for immunostaining, fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

-

Permeabilize the fixed cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1 hour.

-

Incubate with a primary antibody against a lysosomal marker, such as LAMP1, overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Wash with PBS and mount the coverslips on microscope slides.

-

Image the cells using a fluorescence microscope and observe the changes in lysosomal size and morphology. This compound-treated cells are expected to show enlarged, vacuolar lysosomes compared to the small, punctate lysosomes in control cells.

Visualizations

Caption: this compound inhibits PIKFYVE, blocking PtdIns(3,5)P₂ production and downstream processes.

Caption: Workflow for in vitro and cell-based assays to characterize this compound activity.

References

WX8: A Technical Guide to its Impact on Lysosomal Trafficking Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of WX8 (also known as Ro 91-4714), a potent and selective inhibitor of the phosphoinositide kinase, FYVE-type finger containing (PIKFYVE). This compound has emerged as a critical tool for studying lysosomal biology and a potential therapeutic agent in autophagy-dependent cancers. This document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the affected cellular pathways.

Core Mechanism of Action: Inhibition of PIKFYVE and Disruption of Lysosomal Homeostasis

This compound functions as an ATP-competitive inhibitor of PIKFYVE kinase.[1] PIKFYVE is a crucial enzyme in the endolysosomal system, responsible for the phosphorylation of phosphatidylinositol 3-phosphate (PI(3)P) to phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2). This phosphoinositide plays a vital role in regulating the fission of lysosomes, a process essential for maintaining a pool of functional lysosomes within the cell.

By inhibiting PIKFYVE, this compound effectively blocks the production of PI(3,5)P2. This disruption leads to a characteristic cellular phenotype: the inhibition of lysosomal fission without affecting homotypic lysosomal fusion.[1][2] Consequently, cells treated with this compound exhibit enlarged, swollen lysosomes due to the inability of these organelles to divide and regenerate. This disruption of lysosome homeostasis ultimately impacts cellular processes that are heavily reliant on functional lysosomes, most notably autophagy.

The selective termination of autophagy-dependent cancer cells is a primary area of research for this compound.[1][2] By impairing the final stages of autophagy, where autophagosomes fuse with lysosomes to degrade their contents, this compound can induce cell death in cancer cells that rely on this process for survival and proliferation.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound, providing a clear comparison of its binding affinity and cytotoxic potency.

Table 1: Kinase Inhibition Profile of this compound

| Target Kinase | Dissociation Constant (Kd) |

| PIKFYVE | 0.9 nM |

| PIP4K2C | 340 nM |

| Data sourced from MedChemExpress.[1] |

Table 2: Anti-proliferative Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 |

| A375 | Melanoma | 48 nM |

| U2OS | Osteosarcoma | 200 nM |

| Data sourced from Sigma-Aldrich.[2] |

Table 3: Comparative Anti-proliferative Activity in A375 Melanoma Cells

| Compound | Target/Mechanism | IC50 |

| This compound | PIKFYVE Inhibitor | 48 nM |

| YM201636 | PIKFYVE Inhibitor | 119 nM |

| Chloroquine | Lysosomal Inhibitor | 1.7 µM |

| Hydroxychloroquine | Lysosomal Inhibitor | 1.9 µM |

| Data sourced from Sigma-Aldrich.[2] |

Key Experimental Protocols

The following are detailed methodologies for key experiments typically used to characterize the effects of this compound on lysosomal trafficking pathways.

In Vitro Kinase Assay

-

Objective: To determine the inhibitory activity of this compound against PIKFYVE kinase.

-

Reagents: Recombinant human PIKFYVE, PI(3)P substrate, ATP (with γ-³²P-ATP), this compound compound, kinase assay buffer.

-

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microplate, combine recombinant PIKFYVE, PI(3)P substrate, and kinase assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Initiate the kinase reaction by adding ATP (spiked with γ-³²P-ATP).

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Terminate the reaction by adding a stop solution (e.g., EDTA).

-

Spot the reaction mixture onto a phosphocellulose membrane.

-

Wash the membrane to remove unincorporated γ-³²P-ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each this compound concentration and determine the IC50 value.

-

Cell Viability Assay

-

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

-

Reagents: Cancer cell lines (e.g., A375, U2OS), cell culture medium, this compound compound, CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar).

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Allow the plate to equilibrate to room temperature.

-

Add the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker to induce cell lysis.

-

Measure the luminescent signal using a plate reader.

-

Normalize the data to the vehicle control and calculate the IC50 value.

-

Lysosomal Staining and Imaging

-

Objective: To visualize the effect of this compound on lysosomal morphology.

-

Reagents: Cells grown on coverslips, this compound compound, LysoTracker™ Red DND-99 (or other lysosomotropic dyes), Hoechst 33342 (for nuclear staining), mounting medium.

-

Procedure:

-

Treat cells with this compound (e.g., 1 µM) or DMSO for a specified time (e.g., 6-24 hours).

-

During the last 30-60 minutes of incubation, add LysoTracker™ Red to the culture medium.

-

Wash the cells with pre-warmed PBS.

-

Fix the cells with 4% paraformaldehyde.

-

Stain the nuclei with Hoechst 33342.

-

Mount the coverslips onto microscope slides.

-

Image the cells using a fluorescence microscope, capturing images of the lysosomes and nuclei.

-

Analyze the images for changes in lysosomal size and number.

-

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and processes affected by this compound.

Caption: Mechanism of action of this compound on the PIKFYVE signaling pathway.

References

Initial Studies on WX8's Impact on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial preclinical studies on WX8, a selective phosphoinositide kinase (PIKfyve) inhibitor, and its impact on various cancer cell lines. This document summarizes key quantitative data, details experimental protocols, and visualizes the core signaling pathways involved in this compound's mechanism of action.

Core Concepts: this compound and its Molecular Target

This compound is an ATP-competitive inhibitor of PIKfyve, a lipid kinase crucial for the production of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P). These phosphoinositides are essential for the regulation of lysosome homeostasis, including fission, trafficking, and the fusion of lysosomes with autophagosomes.[1][2][3] By inhibiting PIKfyve, this compound disrupts these processes, leading to lysosomal dysfunction and subsequent cell death, particularly in cancer cells that are highly dependent on autophagy for survival.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative data from initial studies on this compound, including its binding affinity and its effects on the viability of various cancer cell lines.

Table 1: Binding Affinity of this compound

| Target | Dissociation Constant (Kd) | Reference |

| PIKFYVE | 0.9 nM | [5] |

| PIP4K2C | 340 nM | [5] |

Table 2: IC50 Values of this compound in Cancer and Non-Cancerous Cell Lines

| Cell Line | Cancer Type | IC50 | Reference | | --- | --- | --- | | A375 | Melanoma | 0.048 µM (48 nM) |[2] | | U2OS | Osteosarcoma | 0.200 µM (200 nM) |[2] | | 293T | Non-cancerous embryonic kidney | >10 µM |[2] | | HFF | Non-cancerous human foreskin fibroblast | >10 µM |[2] | | Burkitt's Lymphoma (median of 11 cell lines) | Lymphoma | 0.15 µM |[6] | | Various Cancer Cell Lines (median of 7) | Various | 0.34 µM |[6] | | Normal Cell Lines (median of 4) | Various | 21 µM |[6] | | Melanoma Cell Lines (median of 10) | Melanoma | 2.8 µM |[6] |

Experimental Protocols

This section details the methodologies used in the key experiments to evaluate the impact of this compound on cancer cell lines.

Cell Viability Assay

A common method to assess the effect of this compound on cell proliferation is the WST-8 or CCK-8 assay.

-

Principle: This colorimetric assay is based on the reduction of a tetrazolium salt (WST-8) by cellular dehydrogenases to produce a water-soluble formazan dye. The amount of formazan produced is directly proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

This compound Treatment: Prepare serial dilutions of this compound in culture medium. Add 10 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

WST-8 Reagent Addition: Add 10 µL of WST-8/CCK-8 solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the cell viability against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

-

Apoptosis Assay

Apoptosis induction by this compound is frequently assessed using Annexin V and propidium iodide (PI) staining followed by flow cytometry.[7]

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

-

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for a specified duration (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry. The cell populations can be distinguished as follows:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its initial evaluation.

PIKfyve Signaling Pathway and this compound's Mechanism of Action

This compound Selectivity in Cancer Cells: Role of PIP5K1C

Experimental Workflow for Initial this compound Evaluation

Conclusion

Initial studies on this compound demonstrate its potent and selective inhibitory activity against PIKfyve, leading to the disruption of lysosomal homeostasis and the induction of cell death in autophagy-dependent cancer cell lines. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for further research and development of this compound as a potential therapeutic agent. The differential sensitivity between cancerous and non-cancerous cells, linked to the status of the PIP5K1C pathway, presents a promising avenue for targeted cancer therapy.

References

- 1. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Termination of Autophagy-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PIP5K1C phosphoinositide kinase deficiency distinguishes PIKFYVE-dependent cancer cells from non-malignant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Apoptosis-Promoting Effects on A375 Human Melanoma Cells Induced by Exposure to 35.2-GHz Millimeter Wave - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ATP-Competitive Nature of WX8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of WX8, a potent and selective ATP-competitive inhibitor of the phosphoinositide kinase, FYVE-type zinc finger containing (PIKFYVE). This document details the mechanism of action, quantitative binding and inhibition data, relevant experimental protocols, and the signaling context of this compound's activity.

Introduction to this compound

This compound, also identified as Ro 91-4714, is a small molecule inhibitor that has been characterized as a member of a family of compounds that selectively target PIKFYVE kinase.[1][2] Its primary mechanism of action is the competitive inhibition of ATP binding to the kinase domain of PIKFYVE.[3] This inhibition disrupts several critical cellular processes related to lysosome homeostasis, including lysosomal fission, trafficking of molecules into lysosomes, and the fusion of lysosomes with autophagosomes.[1][2] Consequently, this compound has emerged as a valuable research tool for studying autophagy and lysosomal biology, and it holds therapeutic potential in the context of autophagy-dependent cancers.[1][3]

Mechanism of Action: ATP-Competitive Inhibition of PIKFYVE

This compound functions by directly competing with endogenous ATP for the binding pocket within the catalytic domain of the PIKFYVE kinase. This mode of inhibition is crucial for its high potency and specificity.

-

ATP-Competitive Binding: As an ATP-competitive inhibitor, this compound reversibly binds to the same site on PIKFYVE that ATP would normally occupy. This prevents the transfer of a phosphate group from ATP to its substrate, phosphatidylinositol 3-phosphate (PtdIns3P), thereby blocking the production of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2).[4] The binding affinity of this compound to PIKFYVE is in the low nanomolar range, indicating a strong interaction.[3]

-

Consequences of PIKFYVE Inhibition: The inhibition of PIKFYVE and the subsequent depletion of PtdIns(3,5)P2 lead to significant disruptions in lysosomal function. These include the inhibition of lysosome fission, which results in the accumulation of enlarged lysosomes, and the impairment of autolysosome formation, a critical step in the autophagy pathway.[1][2]

Quantitative Data

The following tables summarize the key quantitative data for this compound's binding affinity and cellular potency.

Table 1: Kinase Binding Affinity of this compound

| Target Kinase | Dissociation Constant (Kd) |

|---|---|

| PIKFYVE | 0.9 nM |

| PIP4K2C | 340 nM |

Data obtained from competitive binding assays.[3]

Table 2: Cellular Potency of this compound

| Cell Line | IC50 Value |

|---|---|

| A375 (Melanoma) | 48 nM |

| U2OS (Osteosarcoma) | 200 nM |

| 293T (Non-cancerous) | >10 µM |

| HFF (Non-cancerous) | >10 µM |

IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50%.[4]

Signaling Pathway Context

This compound's inhibition of PIKFYVE directly impacts the autophagy pathway, a critical cellular process for recycling damaged organelles and proteins.

Experimental Protocols

The following are representative protocols for key experiments used to characterize the ATP-competitive nature and cellular effects of this compound.

5.1. In Vitro Kinase Binding Assay (e.g., KINOMEscan™)

This protocol describes a competition binding assay to determine the binding affinity (Kd) of this compound for a panel of kinases.

Methodology:

-

Assay Principle: The KINOMEscan™ platform utilizes an active site-directed competition binding assay.[5] A kinase of interest is tagged with a unique DNA identifier. An immobilized, active-site directed ligand is attached to a solid support. In the absence of a competitor, the kinase binds to the immobilized ligand.

-

Competition: When a test compound (this compound) is introduced, it competes with the immobilized ligand for binding to the kinase's active site. If this compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand.

-

Quantification: The amount of kinase bound to the solid support is quantified by measuring the amount of its associated DNA tag using quantitative PCR (qPCR). A lower amount of bound kinase indicates a stronger interaction between the test compound and the kinase.

-

Data Analysis: By measuring the amount of bound kinase at various concentrations of the test compound, a dissociation constant (Kd) can be calculated, which reflects the binding affinity of the compound for the kinase.

5.2. Cell-Based Proliferation Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound in different cell lines.

Materials:

-

Cancer cell lines (e.g., A375, U2OS) and non-cancerous cell lines (e.g., 293T, HFF)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®, resazurin)

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and a no-cell control.

-

Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Data Acquisition: Measure the signal (luminescence or fluorescence) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot the percentage of cell viability against the logarithm of the this compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Conclusion

This compound is a well-characterized, potent, and selective ATP-competitive inhibitor of PIKFYVE kinase. Its ability to disrupt lysosome homeostasis and autophagy provides a powerful tool for cell biology research. Furthermore, its selective cytotoxicity towards autophagy-dependent cancer cells highlights its potential as a lead compound for the development of novel anti-cancer therapeutics. The data and protocols presented in this guide offer a comprehensive resource for researchers working with this compound and other PIKFYVE inhibitors.

References

- 1. Inhibition of PIKfyve Leads to Lysosomal Disorders via Dysregulation of mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. An AMPK-ULK1-PIKFYVE signaling axis for PtdIns5P-dependent autophagy regulation upon glucose starvation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PIKFYVE inhibitors trigger interleukin‐24‐dependent cell death of autophagy‐dependent melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Kinase Assay Panel [bio-protocol.org]

Methodological & Application

WX8 PIKFYVE Inhibitor: Application Notes and Protocols

For Research Use Only.

Introduction

PIKFYVE (Phosphatidylinositol-3-Phosphate 5-Kinase Type III) is a crucial lipid kinase that plays a central role in cellular homeostasis by catalyzing the synthesis of two low-abundance but critical phosphoinositides: phosphatidylinositol-3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol-5-phosphate (PtdIns5P).[1][2] These lipids are essential for regulating endosomal trafficking, lysosomal homeostasis, and autophagy.[3][4][5] The inhibition of PIKFYVE leads to the disruption of these pathways, characterized by the enlargement of lysosomes, the formation of cytoplasmic vacuoles, and the impairment of autophagic flux.[4][5]

WX8 is a potent, ATP-competitive inhibitor of PIKFYVE.[6] It has demonstrated high selectivity and has become a valuable chemical probe for studying the physiological roles of PIKFYVE. Notably, this compound has shown therapeutic potential by selectively inducing cell death in autophagy-dependent cancer cells, making it a significant tool for cancer research and drug development.[7][8][9] This document provides detailed application notes and experimental protocols for the use of this compound in a research setting.

Mechanism of Action

This compound exerts its effects by directly binding to the ATP-binding pocket of PIKFYVE, preventing the phosphorylation of its substrate, PtdIns3P.[6] This blockade halts the production of PtdIns(3,5)P2, a lipid messenger vital for the process of lysosome fission.[4][5] Consequently, the normal cycle of lysosome budding and reformation is disrupted. While homotypic (lysosome-lysosome) fusion continues, fission ceases, leading to the formation of large, swollen lysosomes and cytoplasmic vacuoles.[4][7]

Furthermore, the depletion of PtdIns(3,5)P2 impairs the final stage of autophagy, specifically the fusion of autophagosomes with lysosomes to form autolysosomes.[8][9] This results in the accumulation of autophagosomes and key autophagy-related proteins like LC3-II and SQSTM1/p62, effectively blocking the degradation and recycling of cellular components.[7] At higher concentrations, this compound also inhibits PIP4K2C, another kinase involved in phosphoinositide metabolism, which can amplify its cytotoxic effects in sensitive cell lines.[6][10]

Quantitative Data Summary

The following tables summarize the binding affinities and cellular effects of this compound, providing a reference for experimental design.

Table 1: Kinase Binding Affinity

| Target Kinase | Dissociation Constant (Kd) | Reference |

|---|---|---|

| PIKFYVE | 0.9 nM | [6] |

| PIP4K2C | 340 nM |[6] |

Table 2: Cellular Activity in A375 Melanoma Cells

| Activity Measured | IC50 Value | Reference |

|---|---|---|

| Inhibition of Proliferation | 0.055 µM | [10] |

| Induction of Cell Death | 0.68 µM |[10] |

Table 3: Effect on Cell Viability in SW480 Colon Cancer Cells (Combination Studies)

| Compound(s) | Concentration | Effect on Viability | Reference |

|---|---|---|---|

| This compound | 0.125 µM | ~30% reduction | [11][12] |

| this compound + SB202190 (p38i) | 0.125 µM + 5 µM | Synergistic reduction |[11][12] |

Experimental Protocols

Detailed methodologies for key experiments using this compound are provided below. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line and experimental setup.

Cell Viability and Proliferation Assay

This protocol is used to assess the cytotoxic and cytostatic effects of this compound on cultured cells.

References

- 1. apexbt.com [apexbt.com]

- 2. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. PIKFYVE - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. PIP5K1C phosphoinositide kinase deficiency distinguishes PIKFYVE-dependent cancer cells from non-malignant cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Combined Inhibition of p38MAPK and PIKfyve Synergistically Disrupts Autophagy to Selectively Target Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols for WX8 in In Vitro Cancer Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

WX8 is a potent and selective small molecule inhibitor of phosphoinositide kinase, FYVE-type zinc finger containing (PIKfyve). PIKfyve is a lipid kinase that plays a crucial role in cellular trafficking and lysosomal homeostasis by catalyzing the formation of phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P2) and phosphatidylinositol 5-phosphate (PtdIns5P). In cancer cells, dysregulation of PIKfyve-mediated pathways has been implicated in survival, proliferation, and metastasis. This compound exerts its anti-cancer effects by disrupting lysosome function, inhibiting autophagy, and ultimately leading to cancer cell death. These application notes provide detailed protocols for utilizing this compound in in vitro cancer studies to investigate its therapeutic potential.

Mechanism of Action

This compound is an ATP-competitive inhibitor of PIKfyve. By inhibiting PIKfyve, this compound disrupts the delicate balance of phosphoinositides, leading to several downstream cellular effects:

-

Disruption of Lysosome Homeostasis: this compound treatment leads to the enlargement of lysosomes and the formation of large cytoplasmic vacuoles. This is a result of impaired lysosome fission and trafficking.

-

Inhibition of Autophagy: Autophagy is a cellular recycling process that is often hijacked by cancer cells to survive under stress. This compound inhibits the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagic vesicles and a blockage of the autophagic flux. This ultimately deprives cancer cells of essential nutrients and can trigger cell death.

-

Induction of Apoptosis: The disruption of lysosomal function and inhibition of autophagy by this compound can induce programmed cell death, or apoptosis, in cancer cells.

Data Presentation

Table 1: In Vitro Anti-proliferative Activity of PIKfyve Inhibitors in Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |

| This compound | A375 | Melanoma | 48 | [1] |

| U2OS | Osteosarcoma | 200 | [1] | |

| YM201636 | - | - | 33 | [1][2] |

| Apilimod | B-cell NHL (mean) | Non-Hodgkin Lymphoma | 142 | [3][4] |

| Vero E6 | Monkey Kidney | 23 | [3] |

IC50 values represent the concentration of the compound required to inhibit cell proliferation by 50%.

Experimental Protocols

Cell Viability Assay (WST-8 Assay)

This protocol is for determining the effect of this compound on the viability of cancer cells. The WST-8 assay is a colorimetric assay that measures the activity of cellular dehydrogenases, which is indicative of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

WST-8 reagent

-

Microplate reader

Protocol:

-

Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow cells to attach.

-

Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity. Include a vehicle control (DMSO only) and a no-treatment control.

-

Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of WST-8 reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment group relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[5]

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

6-well cell culture plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Seed cancer cells into 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time period (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect both the adherent and floating cells.

-

Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour of staining.

-

Live cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

Necrotic cells: Annexin V-negative and PI-positive

-

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect changes in the expression and activation of proteins in the PIKfyve signaling pathway and downstream effectors after this compound treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound (dissolved in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-LC3B, anti-p62/SQSTM1, anti-phospho-Rac1/Cdc42, anti-Rac1/Cdc42, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in culture dishes and treat with this compound as described for the apoptosis assay.

-

After treatment, wash the cells with cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[6]

-

Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualization

PIKfyve Signaling Pathway and this compound Inhibition

Caption: this compound inhibits PIKfyve, disrupting lysosomal function and autophagy, and potentially Rac1-mediated cell migration, leading to cancer cell death.

Experimental Workflow for Evaluating this compound In Vitro

Caption: A streamlined workflow for the in vitro evaluation of this compound's anti-cancer effects, from cell culture to data analysis.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Inducing and Analyzing Lysosomal Vacuolation

These application notes provide a comprehensive overview and detailed protocols for researchers, scientists, and drug development professionals interested in the study of lysosomal vacuolation, a cellular phenomenon implicated in various physiological and pathological processes. While a specific treatment protocol for a compound designated "WX8" is not available in the current scientific literature, this document outlines a generalized approach for inducing and analyzing lysosomal vacuolation using a hypothetical inducing agent, which can be adapted for novel compounds.

Introduction to Lysosomal Vacuolation

Lysosomes are acidic organelles responsible for the degradation of cellular waste and macromolecules.[1] Lysosomal vacuolation is a morphological alteration characterized by the swelling and enlargement of lysosomes, giving them a vacuolar appearance.[1][2] This process can be induced by a variety of stimuli, including certain compounds, viral infections, and cellular stress conditions such as osmotic stress.[1][2][3][4] The formation of these vacuoles can be a sign of lysosomal dysfunction and is associated with various conditions, including lysosomal storage disorders and drug-induced toxicities.[1] Understanding the mechanisms that trigger lysosomal vacuolation is crucial for cell biology research and the development of therapeutics.

General Principles of Induction

The induction of lysosomal vacuolation often involves the disruption of normal lysosomal function. Key mechanisms include:

-

Lysosomotropic Agents: Weakly basic compounds can become trapped and accumulate within the acidic environment of lysosomes, leading to osmotic swelling. Chloroquine is a classic example of such an agent.[2][3][5]

-

Disruption of Ion Homeostasis: Inhibition of the vacuolar H+-ATPase (V-ATPase) pump with agents like bafilomycin A1 can disrupt the lysosomal pH gradient and lead to vacuolation.[2][3][5] Similarly, alterations in ion channel function, such as those mediated by LRRC8 proteins (Lyso-VRACs), play a role in regulating lysosomal volume in response to osmotic stress.[4][6]

-

Osmotic Stress: Exposing cells to a hypotonic environment can cause water to enter the lysosomes, leading to their swelling and the formation of vacuoles.[4]

-

Lipid Trafficking and Metabolism: Recent studies have identified the LYVAC (PDZD8) protein as a key mediator of lysosomal vacuolation. In response to lysosomal stress, LYVAC facilitates the transfer of lipids from the endoplasmic reticulum to the lysosome, allowing for the expansion of the lysosomal membrane.[1][7]

Quantitative Data Summary

The following tables represent hypothetical data from experiments designed to characterize the effects of a vacuole-inducing agent.

Table 1: Dose-Response Effect of an Inducing Agent on Lysosomal Vacuolation and Cell Viability

| Inducing Agent Conc. (µM) | Percentage of Cells with Vacuoles (%) | Average Vacuole Diameter (µm) | Cell Viability (%) |

| 0 (Control) | 5 ± 1.2 | 0.8 ± 0.2 | 98 ± 2.1 |

| 1 | 25 ± 3.5 | 2.1 ± 0.4 | 95 ± 3.4 |

| 5 | 68 ± 5.1 | 4.5 ± 0.8 | 85 ± 4.7 |

| 10 | 92 ± 4.8 | 6.2 ± 1.1 | 72 ± 6.3 |

| 25 | 95 ± 3.9 | 6.8 ± 1.3 | 55 ± 7.8 |

| 50 | 98 ± 2.5 | 7.1 ± 1.5 | 30 ± 8.1 |

Table 2: Time-Course of Lysosomal Vacuolation and Cell Viability with an Inducing Agent (10 µM)

| Time (hours) | Percentage of Cells with Vacuoles (%) | Average Vacuole Diameter (µm) | Cell Viability (%) |

| 0 | 5 ± 1.1 | 0.7 ± 0.2 | 99 ± 1.9 |

| 1 | 35 ± 4.2 | 2.5 ± 0.5 | 96 ± 2.5 |

| 3 | 75 ± 6.3 | 4.8 ± 0.9 | 90 ± 3.8 |

| 6 | 90 ± 5.7 | 6.0 ± 1.0 | 82 ± 4.5 |

| 12 | 93 ± 4.9 | 6.3 ± 1.2 | 75 ± 5.9 |

| 24 | 92 ± 5.0 | 6.2 ± 1.1 | 72 ± 6.3 |

Experimental Protocols

Protocol for Inducing Lysosomal Vacuolation in Cultured Cells

This protocol describes a general procedure for treating cultured cells with a compound to induce lysosomal vacuolation.

Materials:

-

Mammalian cell line (e.g., HeLa, Cos-1)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Inducing agent (dissolved in a suitable solvent, e.g., DMSO)

-

Multi-well culture plates (e.g., 24-well or 96-well)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding: Seed the cells into multi-well plates at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Culture: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO2 to allow for attachment.

-

Preparation of Treatment Medium: Prepare serial dilutions of the inducing agent in a complete culture medium. Include a vehicle control (medium with the solvent at the same concentration used for the highest concentration of the inducing agent).

-

Cell Treatment: Remove the old medium from the cells and wash once with PBS. Add the treatment medium containing the desired concentrations of the inducing agent to the respective wells.

-

Incubation: Incubate the cells for the desired period (e.g., 1 to 24 hours) at 37°C with 5% CO2.

-

Analysis: Proceed with the analysis of lysosomal vacuolation using microscopy or other assays.

Protocol for Visualizing and Quantifying Lysosomal Vacuolation

This protocol outlines the use of a lysosomotropic dye to visualize and quantify lysosomal vacuoles.

Materials:

-

Treated and control cells from Protocol 4.1

-

LysoTracker dye (e.g., LysoTracker Red DND-99)

-

Hoechst 33342 (for nuclear staining)

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Dye Loading: Approximately 30-60 minutes before the end of the treatment period, add LysoTracker dye to the culture medium to a final concentration of 50-75 nM.

-

Nuclear Staining: Add Hoechst 33342 to a final concentration of 1 µg/mL and incubate for the final 10-15 minutes of the dye loading period.

-

Washing: Remove the medium containing the dyes and wash the cells twice with pre-warmed PBS.

-

Imaging: Add fresh, pre-warmed culture medium or PBS to the wells. Immediately visualize the cells using a fluorescence microscope.

-

Image Acquisition: Acquire images using appropriate filter sets for the chosen dyes (e.g., red for LysoTracker and blue for Hoechst).

-

Quantification: Analyze the images to determine the percentage of cells with vacuoles and the average vacuole size. This can be done manually or using automated image analysis software.

Protocol for Cell Viability Assay

This protocol describes a common method to assess the cytotoxicity of the inducing agent.

Materials:

-

Treated and control cells from Protocol 4.1

-

Cell viability reagent (e.g., Resazurin-based or MTT-based assay kit)

-

Plate reader

Procedure:

-

Reagent Addition: At the end of the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubation: Incubate the plate for the time specified by the manufacturer (typically 1-4 hours) at 37°C.

-

Measurement: Measure the absorbance or fluorescence using a plate reader at the appropriate wavelength.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Visualization of Pathways and Workflows

Caption: Signaling pathway for induced lysosomal vacuolation.

Caption: Experimental workflow for analyzing lysosomal vacuolation.

References

- 1. news-medical.net [news-medical.net]

- 2. Frontiers | Autophagy Participates in Lysosomal Vacuolation-Mediated Cell Death in RGNNV-Infected Cells [frontiersin.org]

- 3. Autophagy Participates in Lysosomal Vacuolation-Mediated Cell Death in RGNNV-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LRRC8 family proteins within lysosomes regulate cellular osmoregulation and enhance cell survival to multiple physiological stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Autophagy Participates in Lysosomal Vacuolation-Mediated Cell Death in RGNNV-Infected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. LRRC8 family proteins within lysosomes regulate cellular osmoregulation and enhance cell survival to multiple physiological stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LYVAC/PDZD8 is a lysosomal vacuolator - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying the Effect of WX8 on Lysosomal Fission

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and investigating the effects of WX8, a potent PIKFYVE inhibitor, on lysosomal fission. The protocols outlined below are designed for researchers in cell biology, pharmacology, and drug development.

Introduction

This compound is a selective, ATP-competitive inhibitor of the phosphoinositide kinase PIKFYVE, with a reported Kd of 0.9 nM.[1] PIKFYVE is a crucial enzyme in the endolysosomal system, responsible for phosphorylating phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).[2][3] This phosphoinositide is a key regulator of lysosomal membrane dynamics, including fission and fusion events.[4][5]

Inhibition of PIKFYVE by this compound disrupts the production of PI(3,5)P2, leading to a significant impairment of lysosomal fission.[1][6] This does not, however, impede homotypic lysosomal fusion.[1][6] The resulting imbalance between fusion and fission leads to a characteristic cellular phenotype: the formation of enlarged, vacuole-like lysosomes, often accompanied by lysosomal tubulation.[2][3][6] These enlarged lysosomes are a consequence of continued fusion without the countervailing process of fission.[7]

Understanding the impact of this compound on lysosomal fission is critical for elucidating the role of PIKFYVE in cellular homeostasis and for the development of therapeutics targeting lysosome-dependent processes, such as autophagy, which is implicated in various diseases including cancer.[1]

Data Presentation

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Cell Line | Reference |

| Kd for PIKFYVE | 0.9 nM | - | [1] |

| Kd for PIP4K2C | 340 nM | - | [1] |

| Effective Concentration for Lysosomal Vacuolation | 0.01 - 0.1 µM | U2OS | [6] |

| Concentration for near-maximal LC3-II accumulation | 0.1 - 0.5 µM | U2OS | [6] |

Table 2: Cellular Phenotypes of PIKFYVE Inhibition by this compound

| Phenotype | Description | Method of Observation | Reference |